z-d-Tyr(tbu)-oh.dcha z-d-Tyr(tbu)-oh.dcha
Brand Name: Vulcanchem
CAS No.: 198828-72-7
VCID: VC0554291
InChI: InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C33H48N2O5
Molecular Weight: 552.8

z-d-Tyr(tbu)-oh.dcha

CAS No.: 198828-72-7

Cat. No.: VC0554291

Molecular Formula: C33H48N2O5

Molecular Weight: 552.8

* For research use only. Not for human or veterinary use.

z-d-Tyr(tbu)-oh.dcha - 198828-72-7

Specification

CAS No. 198828-72-7
Molecular Formula C33H48N2O5
Molecular Weight 552.8
IUPAC Name N-cyclohexylcyclohexanamine;(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1
Standard InChI Key FDNJRKLIHBJXIR-GMUIIQOCSA-N
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator